molecular formula C9H11N3O B1331961 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine CAS No. 956193-08-1

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

Cat. No. B1331961
M. Wt: 177.2 g/mol
InChI Key: RZODKTCDAKNWFY-UHFFFAOYSA-N
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Description

“1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine” is a chemical compound that falls under the category of substituted furans . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you’re interested in has a pyrazol group attached to the furan ring, which could potentially influence its chemical and physical properties .

Scientific Research Applications

    Vibrational Characterization and Molecular Electronic Investigations

    • Field : Spectroscopy and Molecular Electronics .
    • Application : The compound, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .
    • Method : The compound was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–VIS, and 1H NMR spectroscopic techniques conducted in different solvents . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .
    • Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

    Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles

    • Field : Organic Chemistry .
    • Application : A method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides has been developed .
    • Method : The synthesis involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides .
    • Results : The study was carried out on the protolytic opening of the furan ring leading to the formation of a diketone fragment, which was then used for further reactions .

    1-(5-methylfuran-2-yl)ethan-1-amine

    • Field : Chemical Synthesis .
    • Application : This compound is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in chemical synthesis are not specified in the available resources .

    1-(5-Methylfuran-2-yl)ethanone

    • Field : Organic Chemistry .
    • Application : This compound is a derivative of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine and is used in the synthesis of other organic compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in organic synthesis are not specified in the available resources .

    1-(5-methylfuran-2-yl)propan-1-amine

    • Field : Chemical Synthesis .
    • Application : This compound is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in chemical synthesis are not specified in the available resources .

    1-(5-methylfuran-2-yl)ethan-1-amine

    • Field : Chemical Synthesis .
    • Application : This compound is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in chemical synthesis are not specified in the available resources .

    1-(5-Methylfuran-2-yl)ethanone

    • Field : Organic Chemistry .
    • Application : This compound is a derivative of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine and is used in the synthesis of other organic compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in organic synthesis are not specified in the available resources .

    1-(5-methylfuran-2-yl)propan-1-amine

    • Field : Chemical Synthesis .
    • Application : This compound is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcomes or results of its use in chemical synthesis are not specified in the available resources .

properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODKTCDAKNWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360276
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

CAS RN

956193-08-1
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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